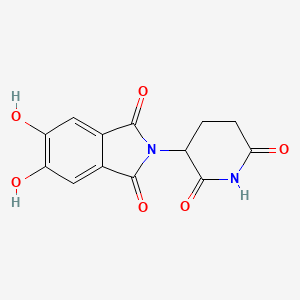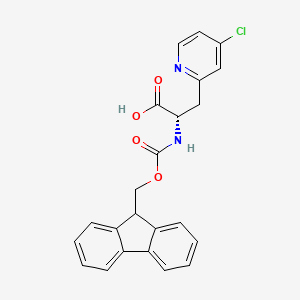
Cmp-neu5Gc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid commonly found at the outermost position of glycan chains on the surface of most mammalian cells. It is a derivative of N-acetylneuraminic acid (Neu5Ac) and is synthesized by the hydroxylation of Neu5Ac. Humans lack the ability to synthesize Neu5Gc due to an inactivating deletion in the CMAH gene, but it can be incorporated into human tissues through dietary sources, particularly red meat .
準備方法
Neu5Gc can be synthesized through various chemical and enzymatic methods. One common method involves the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) using the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH). This reaction takes place in the cytosol and involves the hydroxylation of CMP-Neu5Ac . Industrial production methods often utilize highly efficient one-pot multienzyme (OPME) sialylation systems to synthesize compounds containing Neu5Gc and its derivatives .
化学反応の分析
Neu5Gc undergoes various chemical reactions, including:
Oxidation: Neu5Gc can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on Neu5Gc.
Substitution: Neu5Gc can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Neu5Gc with modified functional groups .
科学的研究の応用
Neu5Gc has numerous applications in scientific research, including:
Chemistry: Neu5Gc and its derivatives are used in the synthesis of glycosides and glycoconjugates.
Biology: Neu5Gc is studied for its role in cell surface glycan structures and its incorporation into human tissues through diet.
Medicine: Neu5Gc is investigated for its potential role in human diseases, including cancer and chronic inflammation, due to its recognition as a foreign antigen by the human immune system.
Industry: Neu5Gc is used in the production of various biotechnological products, including glycoproteins and glycolipids .
作用機序
Neu5Gc exerts its effects through its incorporation into glycan chains on cell surfaces. The hydroxylation of CMP-Neu5Ac to CMP-Neu5Gc by CMAH is a key step in its biosynthesis. Once incorporated into glycan chains, Neu5Gc can interact with various receptors and antibodies, leading to immune responses. In humans, the incorporation of Neu5Gc from dietary sources can lead to the production of anti-Neu5Gc antibodies, resulting in chronic inflammation and potential disease development .
類似化合物との比較
Neu5Gc is similar to other sialic acids, such as:
N-acetylneuraminic acid (Neu5Ac): The precursor to Neu5Gc, differing by a single oxygen atom.
2-keto-3-deoxynonulosonic acid (Kdn): Another sialic acid with a different structure.
Neu5Gc is unique due to its hydroxyl group, which distinguishes it from Neu5Ac. This structural difference leads to distinct biological roles and immune responses .
特性
IUPAC Name |
2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWKBQADMRCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O17P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)








